molecular formula C17H16N2O6 B7756658 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine

Cat. No.: B7756658
M. Wt: 344.32 g/mol
InChI Key: WFPIMVIAEWNUKX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a 3,4-dimethoxyphenyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the imidazo[1,5-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine
  • 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-b]pyridine
  • 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-c]pyridine

Uniqueness

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2.C2H2O4/c1-18-13-7-6-11(9-14(13)19-2)15-16-10-12-5-3-4-8-17(12)15;3-1(4)2(5)6/h3-10H,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPIMVIAEWNUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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